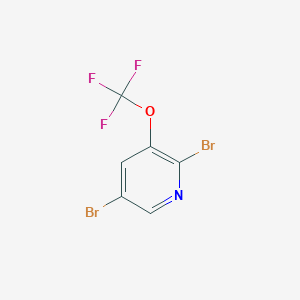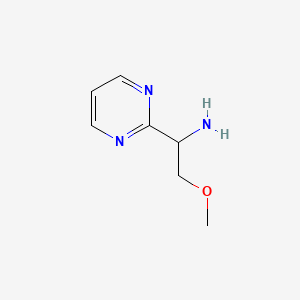
2-Methoxy-1-(pyrimidin-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine is a heterocyclic compound that features a pyrimidine ring attached to an ethanamine moiety with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with methoxy-substituted ethanamine. One common method includes the use of Buchwald-Hartwig amination, where a palladium catalyst facilitates the coupling of an aryl halide with an amine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exerting anti-fibrotic effects . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
- 2-Methoxy-1-(3-methoxypyridin-2-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 2-Methoxy-1-(pyrimidin-2-yl)ethan-1-amine stands out due to its specific pyrimidine ring structure, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-methoxy-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C7H11N3O/c1-11-5-6(8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
Clé InChI |
ITKLMJQNCRNBPF-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1=NC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


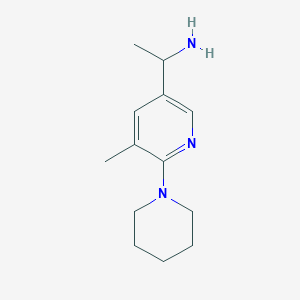
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11793046.png)

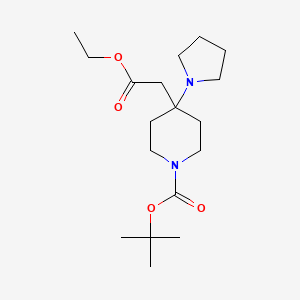
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11793061.png)
![4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine](/img/structure/B11793062.png)

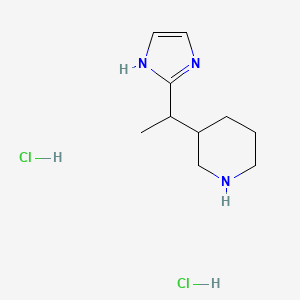

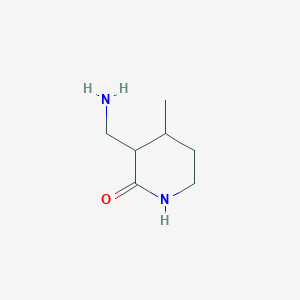
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11793086.png)
![6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793091.png)
![5-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B11793100.png)
